molecular formula C15H23N3O5 B12793652 Thymidine, 3'-deoxy-3'-((1-oxopentyl)amino)- CAS No. 132149-32-7

Thymidine, 3'-deoxy-3'-((1-oxopentyl)amino)-

Cat. No.: B12793652
CAS No.: 132149-32-7
M. Wt: 325.36 g/mol
InChI Key: HRVFPSWTDYQJMR-DMDPSCGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thymidine, 3’-deoxy-3’-((1-oxopentyl)amino)- is a modified nucleoside analog It is structurally similar to thymidine, a naturally occurring nucleoside that is a building block of DNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thymidine, 3’-deoxy-3’-((1-oxopentyl)amino)- typically involves the modification of thymidine. One common method includes the introduction of an amino group at the 3’ position of thymidine, followed by the attachment of a 1-oxopentyl group. The reaction conditions often involve the use of protecting groups to ensure selective modification and the use of catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated synthesizers. The process would include the same steps as the laboratory synthesis but optimized for higher yield and purity. The use of high-performance liquid chromatography (HPLC) and other purification techniques is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Thymidine, 3’-deoxy-3’-((1-oxopentyl)amino)- can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may yield hydroxyl derivatives.

Scientific Research Applications

Thymidine, 3’-deoxy-3’-((1-oxopentyl)amino)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in DNA replication and repair mechanisms.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of thymidine, 3’-deoxy-3’-((1-oxopentyl)amino)- involves its incorporation into DNA. Once incorporated, it can interfere with DNA replication and repair processes. This can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer and antiviral therapies. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    Thymidine: The parent compound, naturally occurring in DNA.

    3’-Amino-3’-deoxy-thymidine: A similar compound with an amino group at the 3’ position.

    2’-Deoxy-5-fluorouridine: Another nucleoside analog with anticancer properties.

Uniqueness

Thymidine, 3’-deoxy-3’-((1-oxopentyl)amino)- is unique due to the presence of both an amino group and a 1-oxopentyl group. This dual modification allows it to interact differently with biological molecules compared to other nucleoside analogs. Its unique structure provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

132149-32-7

Molecular Formula

C15H23N3O5

Molecular Weight

325.36 g/mol

IUPAC Name

N-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]pentanamide

InChI

InChI=1S/C15H23N3O5/c1-3-4-5-12(20)16-10-6-13(23-11(10)8-19)18-7-9(2)14(21)17-15(18)22/h7,10-11,13,19H,3-6,8H2,1-2H3,(H,16,20)(H,17,21,22)/t10-,11+,13+/m0/s1

InChI Key

HRVFPSWTDYQJMR-DMDPSCGWSA-N

Isomeric SMILES

CCCCC(=O)N[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C

Canonical SMILES

CCCCC(=O)NC1CC(OC1CO)N2C=C(C(=O)NC2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.